molecular formula C13H14N2O4 B1600186 Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate CAS No. 3878-13-5

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Cat. No.: B1600186
CAS No.: 3878-13-5
M. Wt: 262.26 g/mol
InChI Key: BGDPLMKKSXSSTM-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a cyano group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:

    Formation of the Cyanoacetate Core: The starting material, ethyl cyanoacetate, is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected amino group.

    Introduction of the Amino Group: The intermediate product is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group at the alpha position of the cyanoacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

    Reduction: The corresponding amine.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the alpha carbon more susceptible to nucleophilic attack. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacetate: Lacks the benzyloxycarbonyl-protected amino group.

    Ethyl 2-amino-2-cyanoacetate: Lacks the benzyloxycarbonyl protecting group.

    Benzyl 2-cyanoacetate: Contains a benzyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the cyano group on the same carbon atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

IUPAC Name

ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDPLMKKSXSSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433160
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-13-5
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-amino-2-cyanoacetic acid ethyl ester (19.7 g) and pyridine (12.2 g) in water (123 ml) was added portionwise benzyloxycarbonyl chloride (27.9 g) under ice cooling. The resulting mixture was stirred under ice cooling for 1 hour. Precipitated crystals were collected, washed thoroughly with water, and recrystallized from ethanol to give the title compound (24.2 g, 60.2%) as colorless crystals, mp 111°-112° C.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Yield
60.2%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-cyano-2-hydroxyiminoacetate (100 g, 0.704 mol) and water (600 ml), were added a saturated aqueous solution of sodium bicarbonate (200 ml) and sodium hydrosulfite (340 g, 1.96 mol) under ice-cooling, and then benzyloxycarbonyl chloride (144 g, 0.848 mol) was added dropwise under ice-cooling. After the addition was completed, the reaction solution was stirred at 20-30° C. for about 4 hours. Completion of the reaction was confirmed using TLC shown below, precipitated crystals were collected by filtration and washed with sprayed water (50 ml×3). The obtained crystals were recrystallized from ethanol (600 ml), filtered and washed with sprayed ethanol (50 ml×3), dried in airflow at 40° C. to give ethyl 2-benzyloxycarbonylamino-2-cyanoacetate (118.7 g, yield 64.2%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
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